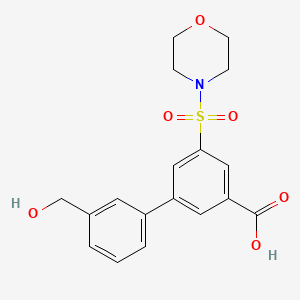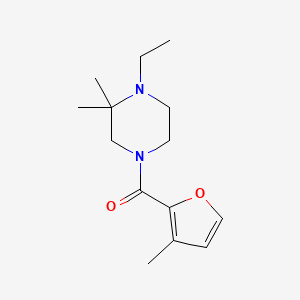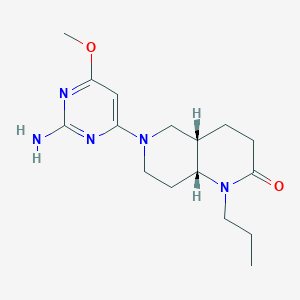![molecular formula C14H21N3O3 B5301984 2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5301984.png)
2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as THP-1 and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of THP-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. THP-1 has been shown to inhibit the activity of cyclin-dependent kinases and induce the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
THP-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. THP-1 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using THP-1 in lab experiments include its potential applications in cancer research and its ability to inhibit the growth of cancer cells. However, the limitations of using THP-1 include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on THP-1. One direction is to further study the mechanisms of action of THP-1 and its potential applications in the treatment of cancer and other diseases. Another direction is to develop more efficient synthesis methods for THP-1 and to improve its solubility in water. Additionally, further studies are needed to determine the potential toxicity of THP-1 and its safety profile in humans.
Conclusion:
In conclusion, THP-1 is a chemical compound that has potential applications in various fields, including cancer research and the treatment of neurodegenerative diseases. The synthesis method of THP-1 involves the reaction of 3-hydroxy-3-(hydroxymethyl)-1-piperidinecarboxylic acid with 2-chloromethylpyridine hydrochloride in the presence of a base. THP-1 has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes and proteins. However, further research is needed to fully understand the mechanisms of action of THP-1 and its potential toxicity in humans.
Synthesis Methods
THP-1 can be synthesized using different methods. One of the most common methods is the reaction of 3-hydroxy-3-(hydroxymethyl)-1-piperidinecarboxylic acid with 2-chloromethylpyridine hydrochloride in the presence of a base. This method results in the formation of THP-1 with a yield of around 60%.
Scientific Research Applications
THP-1 has been extensively studied for its potential applications in various fields. One of the most significant applications of THP-1 is in the field of cancer research. THP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, THP-1 has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-11-14(20)5-3-7-17(10-14)9-13(19)16-8-12-4-1-2-6-15-12/h1-2,4,6,18,20H,3,5,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBULYHBPYQDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NCC2=CC=CC=N2)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-N-(2-pyridinylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N-methylacetamide](/img/structure/B5301907.png)
![8-(3-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5301910.png)


![N-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5301949.png)
![N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5301951.png)
![6-(2-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5301952.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propanamide dihydrochloride](/img/structure/B5301964.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5301970.png)
![2-fluoro-4-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}phenol](/img/structure/B5301978.png)
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301988.png)

![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5301996.png)